PDM2 PDM2 The aryl hydrocarbon receptor (AhR) is a ligand-dependent intracellular transcription factor whose ligands include some of the most infamous xenobiotics, including dioxin, benzo[a]pyrene, and numerous polyaromatics from soot and coal tar. PDM 2 is an analog of resveratrol acting as a potent and selective aryl hydrocarbon receptor (AhR) antagonist, with a Ki of 1.2 nM. PDM 2 is inactive as a ligand for the estrogen receptor even at 100 µM. As AhR knockout mice are insensitive to the carcinogenic effects of classical AhR ligands, PDM 2 is a potential therapeutic for the treatment for dioxin and other aryl hydrocarbon poisonings.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005244
InChI: InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+
SMILES: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
Molecular Formula: C14H9Cl3
Molecular Weight: 283.6 g/mol

PDM2

CAS No.:

VCID: VC0005244

Molecular Formula: C14H9Cl3

Molecular Weight: 283.6 g/mol

* For research use only. Not for human or veterinary use.

PDM2 -

Description

PDM2 is a compound that has been identified in various contexts, including as a selective aryl hydrocarbon receptor (AhR) antagonist and in relation to biological models. This article will focus on the compound PDM2, particularly its role as an AhR antagonist, and provide detailed research findings and data tables based on authoritative sources.

PDM2 as an Aryl Hydrocarbon Receptor Antagonist

PDM2 is recognized as a high-affinity antagonist of the aryl hydrocarbon receptor (AhR), with a Ki value of 1.2 ± 0.4 nM . The AhR is a ligand-activated transcription factor involved in various biological processes, including immune responses and xenobiotic metabolism. Antagonists like PDM2 can modulate these processes, potentially impacting applications in toxicology and pharmacology.

Mechanism of Action

The mechanism of action of PDM2 involves binding to the AhR, thereby preventing the activation of this receptor by its natural ligands. This can lead to alterations in gene expression and cellular responses that are typically mediated by AhR activation.

Potential Applications

Given its role as an AhR antagonist, PDM2 may have applications in research related to environmental toxicology, where AhR activation is a key response to certain pollutants. Additionally, it could be used in studies exploring the role of AhR in immune regulation and cancer biology.

PDM-2 in Biological Models

In a different context, PDM-2 is associated with a tumor-derived model used in basic research, specifically isolated from primary adenocarcinoma of the large intestine . This model, known as HCM-CSHL-0057-C18 (ATCC No. PDM-2), is utilized for studying cancer biology and can be cultured using specific organoid media formulations.

Culture Conditions

  • Seeding Density: Recommended at 0.25 - 1 x 10^6 viable cells in 100 µL of ECM per well of a 6-well plate.

  • Extracellular Matrix (ECM): Cultured in ATCC Cell Basement Membrane or Corning Matrigel.

  • ROCK Inhibitor: Include 10 µM ROCK Inhibitor Y-27632 for the first 2-3 days following subculture .

Table 1: PDM2 as an AhR Antagonist

PropertyDescription
Ki Value1.2 ± 0.4 nM
MechanismAhR antagonist
Potential UseToxicology, pharmacology

Table 2: PDM-2 Biological Model Culture Conditions

ParameterRecommendation
Seeding Density0.25 - 1 x 10^6 cells/100 µL ECM
ECMATCC Basement Membrane or Corning Matrigel
ROCK Inhibitor10 µM Y-27632 for first 2-3 days

Research Findings

Research on PDM2 as an AhR antagonist highlights its potential in modulating biological responses to environmental toxins and in understanding the role of AhR in disease processes. The PDM-2 biological model provides insights into cancer biology, particularly in adenocarcinoma of the large intestine.

Product Name PDM2
Molecular Formula C14H9Cl3
Molecular Weight 283.6 g/mol
IUPAC Name 1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene
Standard InChI InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+
Standard InChIKey JMYNPQVCVQVODQ-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl
SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
Appearance Assay:≥98%A crystalline solid
Synonyms 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene
PubChem Compound 9838722
Last Modified Sep 13 2023

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